
1,2-Propanediol, 3-(4-hydroxy-3-methoxyphenyl)-, (2S)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Propanediol, 3-(4-hydroxy-3-methoxyphenyl)-, (2S)- can be achieved through several methods. One common approach involves the reduction of vanillin (4-hydroxy-3-methoxybenzaldehyde) using sodium borohydride (NaBH4) in an aqueous ethanol solution . The reaction typically proceeds under mild conditions, yielding the desired product with high purity.
Industrial Production Methods
Industrial production of this compound often involves the catalytic hydrogenation of vanillin in the presence of a suitable catalyst, such as palladium on carbon (Pd/C) . This method is preferred for large-scale production due to its efficiency and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Propanediol, 3-(4-hydroxy-3-methoxyphenyl)-, (2S)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can further convert it into different alcohols or hydrocarbons.
Substitution: The hydroxyl and methoxy groups on the aromatic ring can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various alcohols or hydrocarbons .
Wissenschaftliche Forschungsanwendungen
1,2-Propanediol, 3-(4-hydroxy-3-methoxyphenyl)-, (2S)- has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1,2-Propanediol, 3-(4-hydroxy-3-methoxyphenyl)-, (2S)- involves its interaction with various molecular targets and pathways. The compound’s hydroxyl and methoxy groups play a crucial role in its reactivity and biological activity. It can interact with enzymes, receptors, and other biomolecules, leading to various physiological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Vanillin (4-hydroxy-3-methoxybenzaldehyde): A precursor in the synthesis of 1,2-Propanediol, 3-(4-hydroxy-3-methoxyphenyl)-, (2S)-.
Guaiacol (2-methoxyphenol): Shares the methoxyphenol structure but lacks the propanediol moiety.
Eugenol (4-allyl-2-methoxyphenol): Contains a similar aromatic structure with an allyl group instead of the propanediol moiety.
Uniqueness
1,2-Propanediol, 3-(4-hydroxy-3-methoxyphenyl)-, (2S)- is unique due to its specific combination of hydroxyl, methoxy, and propanediol groups, which confer distinct chemical and biological properties . This uniqueness makes it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
640293-43-2 |
|---|---|
Molekularformel |
C10H14O4 |
Molekulargewicht |
198.22 g/mol |
IUPAC-Name |
(2S)-3-(4-hydroxy-3-methoxyphenyl)propane-1,2-diol |
InChI |
InChI=1S/C10H14O4/c1-14-10-5-7(2-3-9(10)13)4-8(12)6-11/h2-3,5,8,11-13H,4,6H2,1H3/t8-/m0/s1 |
InChI-Schlüssel |
QGFJORGLNPWXMK-QMMMGPOBSA-N |
Isomerische SMILES |
COC1=C(C=CC(=C1)C[C@@H](CO)O)O |
Kanonische SMILES |
COC1=C(C=CC(=C1)CC(CO)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-amino-4-pyridin-4-yl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B12594741.png)
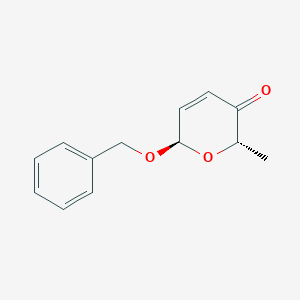
![Benzenesulfonamide, N-[1-(3,5-dimethylbenzoyl)cyclopentyl]-4-methyl-](/img/structure/B12594755.png)
![2,4-Dichloro-6-(4-chlorophenyl)-5-[4-(methylsulfanyl)phenyl]pyrimidine](/img/structure/B12594767.png)
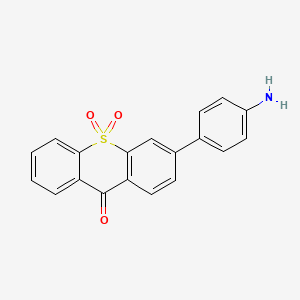
![Acetamide,2-[(8-methoxy-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-2-allyl-](/img/structure/B12594792.png)
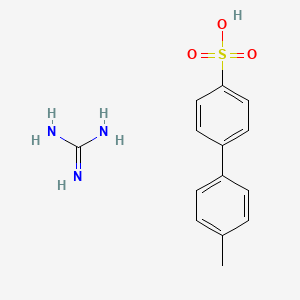
![2-Butyl-1-[(5,5-dimethyl-2-oxo-1,3,2lambda~5~-dioxaphosphinan-2-yl)oxy]hexyl phosphate](/img/structure/B12594811.png)
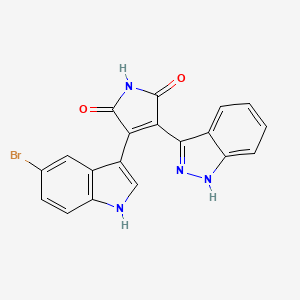
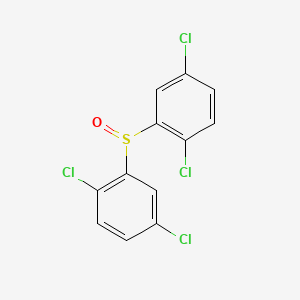
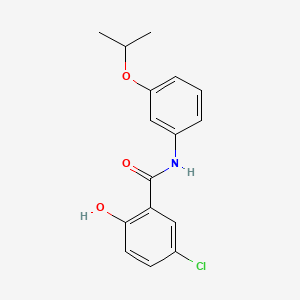
![4-Amino-3',4'-dichloro[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12594821.png)
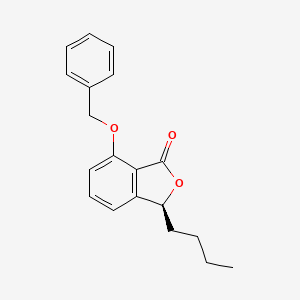
![2-Acetamido-5-chloro-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12594827.png)
